molecular formula C13H25NO3 B12861998 tert-Butyl (5-oxooctyl)carbamate

tert-Butyl (5-oxooctyl)carbamate

Cat. No.: B12861998
M. Wt: 243.34 g/mol
InChI Key: XWEBTQHVJMCSAP-UHFFFAOYSA-N
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Description

tert-Butyl (5-oxooctyl)carbamate is a carbamate-protected amine derivative featuring an eight-carbon chain with a ketone group at the fifth position. Carbamates of this type are widely used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in further functionalization.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-(5-oxooctyl)carbamate

InChI

InChI=1S/C13H25NO3/c1-5-8-11(15)9-6-7-10-14-12(16)17-13(2,3)4/h5-10H2,1-4H3,(H,14,16)

InChI Key

XWEBTQHVJMCSAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxooctyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alcohol or amine to form the carbamate .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-oxooctyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl (5-oxooctyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .

Biology: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein functions and interactions.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxooctyl)carbamate involves the formation of a stable carbamate linkage. This linkage can protect amine groups from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl (3-oxopropyl)carbamate (Compound 24)

  • Structure : A three-carbon chain with a terminal ketone.
  • Synthesis : Prepared via literature methods with 97% purity; characterized by $ ^1H $ NMR (δ 9.79 for the aldehyde proton) .

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

  • Structure : Cyclic tetrahydrofuran ring with a ketone.
  • Stereochemistry : (S)-configuration influences chiral recognition in catalysis or drug interactions .
  • Key Differences : Cyclic structure introduces ring strain but improves rigidity, contrasting with the linear 5-oxooctyl chain’s flexibility.

tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate

  • Structure: Aromatic isoindolinone ring fused with a methyl carbamate.
  • Properties : Aromaticity enhances π-π stacking interactions, increasing solubility in polar solvents compared to aliphatic analogs .
  • Key Differences : Planar aromatic system vs. aliphatic ketone; impacts bioavailability and logP values.

tert-Butyl (5-bromopentyl)carbamate

  • Structure : Five-carbon chain with a terminal bromine.
  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings) .
  • Key Differences : Halogen substituent vs. ketone; divergent applications (alkylation vs. reduction/oxidation pathways).

tert-Butyl (3-oxocyclopentyl)carbamate

  • Structure : Cyclopentane ring with a ketone.
  • Similarity Score : 1.00 to its (S)-enantiomer, indicating high structural overlap .
  • Key Differences : Cyclopentyl ring size vs. linear octyl chain; affects conformational flexibility and melting points.

Comparative Data Table

Compound Molecular Weight Functional Groups Key Reactivity Solubility Trends
tert-Butyl (5-oxooctyl)carbamate ~245.3 (est.) Carbamate, ketone Ketone reduction, amide coupling Moderate in organic solvents
Compound 24 187.2 Carbamate, aldehyde Reductive amination High in chloroform
(S)-5-oxotetrahydrofuran analog 201.2 Carbamate, cyclic ketone Ring-opening reactions Polar aprotic solvents
Isoindolinone derivative 262.3 Carbamate, aromatic ring Electrophilic substitution Low in water
5-Bromopentyl analog 237.1 Carbamate, bromide SN2 substitutions High in DMSO

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